9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a benzothiophene ring, and a triazolopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the benzothiophene and triazolopyrimidine rings. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.
Medicine
Medicinally, this compound has potential as a lead compound for drug development. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydrobenzothieno[3,2-e]pyrimidine
- 2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of three distinct heterocyclic rings. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
13-tert-butyl-4-[2-(3-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6S/c1-13-7-9-26(24-13)10-8-17-23-19-18-15-6-5-14(21(2,3)4)11-16(15)28-20(18)22-12-27(19)25-17/h7,9,12,14H,5-6,8,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWXPPWJNFDCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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